{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol
Overview
Description
“{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol” is a chemical compound that belongs to the class of heterocyclic building blocks . It has an empirical formula of C8H8N2O and a molecular weight of 148.16 . This compound is usually available in solid form .
Synthesis Analysis
The synthesis of “{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol” and its derivatives has been reported in several studies . These compounds have been synthesized as part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of “{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol” can be represented by the SMILES stringCn1ccc2cc(O)cnc12
. The InChI representation of the molecule is 1S/C8H8N2O/c1-10-3-2-6-4-7(11)5-9-8(6)10/h2-5,11H,1H3
. Physical And Chemical Properties Analysis
“{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol” is a solid compound . It has a molecular weight of 148.16 . The compound’s exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the retrieved documents.Scientific Research Applications
Synthesis Techniques
- The reaction of aryl(3-isocyanopyridin-4-yl)methanones, prepared from commercially available pyridin-3-amine, with aryl Grignard reagents leads to 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols. These compounds are further processed to yield their acetate derivatives, indicating the versatility of pyrrolopyridin derivatives in synthetic organic chemistry (Kobayashi et al., 2011).
Multicomponent Reactions
- Novel multicomponent reactions involving isatins, l-proline, and alkyl propiolates have been developed to construct unique polyheterocyclic systems. These reactions highlight the potential of integrating pyrrolopyridine derivatives in the synthesis of complex molecular architectures, which could have implications in drug design and materials science (Jun‐Jie Cao et al., 2019).
Medicinal Chemistry Applications
- The synthesis and evaluation of nortopsentin analogues, which are 1H-pyrrolo[2,3-b]pyridine derivatives, have shown significant antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma. These findings underscore the therapeutic potential of pyrrolopyridine derivatives in oncology (Carbone et al., 2013).
Catalytic Applications
- The catalytic methylation of pyridines using temporary dearomatisation strategies has been explored, demonstrating the utility of pyrrolopyridine derivatives in facilitating novel transformations. This research contributes to the development of new methodologies in catalysis and synthetic chemistry (Grozavu et al., 2020).
Future Directions
properties
IUPAC Name |
(1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-5-3-8-7(6-12)2-4-10-9(8)11/h2-5,12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBCWFLGYYQBJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CN=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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